molecular formula C18H20BFO2 B13641064 2-(4-Fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13641064
M. Wt: 298.2 g/mol
InChI Key: ZOIOIHUTBXAGQR-UHFFFAOYSA-N
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Description

2-(4-Fluoro-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a biphenyl group substituted with a fluorine atom and a dioxaborolane moiety. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-3-bromobiphenyl with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst used.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: 2-(4-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluoro-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The compound acts as a boron source, which, in the presence of a palladium catalyst, forms a complex with the catalyst. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobiphenyl-4-boronic acid: Similar in structure but lacks the dioxaborolane moiety.

    4’-Fluoro-1,1’-biphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of the boronic ester.

    1,1’-Biphenyl, 2-fluoro-: Lacks the boronic ester group and is simpler in structure.

Uniqueness

2-(4-Fluoro-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorinated biphenyl group and a dioxaborolane moiety. This unique structure makes it particularly effective in cross-coupling reactions, providing high yields and selectivity in the formation of carbon-carbon bonds.

Properties

Molecular Formula

C18H20BFO2

Molecular Weight

298.2 g/mol

IUPAC Name

2-(2-fluoro-5-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H20BFO2/c1-17(2)18(3,4)22-19(21-17)15-12-14(10-11-16(15)20)13-8-6-5-7-9-13/h5-12H,1-4H3

InChI Key

ZOIOIHUTBXAGQR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3=CC=CC=C3)F

Origin of Product

United States

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